N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
[3-(pyrimidin-4-ylamino)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-9-13(10(2)19(3)18-9)14(21)20-6-11(7-20)17-12-4-5-15-8-16-12/h4-5,8,11H,6-7H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLWNWNYNHJTDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CC(C2)NC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Methylation
The pyrazole ring is synthesized via condensation of acetylacetone with methylhydrazine, followed by methylation:
$$
\text{Acetylacetone + Methylhydrazine} \xrightarrow{\text{HCl, EtOH}} \text{1,5-Dimethyl-1H-pyrazole-4-carboxylic acid} \xrightarrow{\text{CH}3\text{I, K}2\text{CO}_3} \text{1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid}
$$
Yields for this step range from 75–85%, with purity confirmed by $$ ^1\text{H-NMR} $$ (δ 2.25 ppm, singlet, 3H) and IR (C=O stretch at 1680 cm$$^{-1}$$).
Preparation of 3-Aminomethyl Azetidine
Gabriel Synthesis
Azetidine-3-amine is synthesized via the Gabriel method:
- Cyclization : 1,3-Dibromopropane reacts with phthalimide to form N-(azetidin-3-yl)phthalimide.
- Deprotection : Hydrazinolysis removes the phthalimide group, yielding azetidine-3-amine hydrochloride.
Reaction Conditions :
Amide Bond Formation: Coupling Pyrazole and Azetidine
Carbodiimide-Mediated Coupling
The pyrazole carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
$$
\text{Pyrazole-COOH + EDC/HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{Azetidine-3-amine}} \text{N-[1-(Pyrazole-4-carbonyl)azetidin-3-yl]amine}
$$
Optimized Parameters :
Purification and Characterization
Crystallization and Chromatography
- Recrystallization : Ethyl acetate/cyclohexane (1:2) yields >99% purity.
- HPLC Analysis : Retention time = 8.2 min (C18 column, acetonitrile/water 60:40).
Spectroscopic Data
- HRMS : [M+H]$$^+$$ calcd. for C$${16}$$H$${21}$$N$$_7$$O: 344.1824; found: 344.1826.
- $$ ^1\text{H-NMR} $$ : δ 8.21 (s, 1H, pyrimidine-H), 3.85 (m, 1H, azetidine-H), 2.45 (s, 3H, pyrazole-CH$$_3$$).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Carbodiimide Coupling | 88–92 | >99 | 6 |
| Nucleophilic Substitution | 65–70 | 98 | 24 |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine for pyrazole formation, acyl chlorides for acylation, and various catalysts to facilitate cyclization and condensation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The pyrazole and pyrimidine rings can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or activation of biological pathways . The azetidine ring may contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Key Observations :
- The azetidine ring introduces strain, which may reduce off-target interactions compared to larger rings (e.g., piperidine in ) .
- Chlorophenyl and trifluoromethoxy groups in analogs () improve target affinity but may reduce aqueous solubility .
Physicochemical and Spectral Properties
Biological Activity
N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a compound that has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine ring and a pyrazole moiety. The molecular formula can be represented as follows:
| Component | Structure |
|---|---|
| Molecular Formula | C₁₃H₁₅N₅O |
| Molecular Weight | 245.30 g/mol |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathway may include the formation of the pyrazole carbonyl derivative followed by its coupling with azetidine and subsequent modifications to introduce the pyrimidine structure.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and pyrimidine structures often exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of pyrazole show effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory activities. The inhibition of cyclooxygenase (COX) enzymes has been a focal point in evaluating the anti-inflammatory potential of these compounds. The compound may exhibit similar properties, contributing to its therapeutic applicability in treating inflammatory conditions .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For example, compounds with similar structures have shown efficacy against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism often involves the induction of apoptosis in cancer cells.
Case Studies and Research Findings
Several research articles have documented the biological activities associated with pyrazole-containing compounds:
- Study on Antimicrobial Activity : A study evaluated a series of pyrazole derivatives against various microbial strains. Results indicated that certain derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory potential of pyrazole derivatives, revealing significant inhibition of COX enzymes, which are crucial in the inflammatory pathway .
- Antitumor Studies : A recent publication reported on the synthesis of novel pyrazole derivatives and their evaluation against tumor cell lines. The results indicated that some compounds led to over 70% cell death at specific concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
